Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride
Description
Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride (CAS: 908595-75-5) is a secondary amine hydrochloride with the molecular formula C₉H₁₄ClNO and a molecular weight of 187.67 g/mol . Its structure consists of a methyl group attached to an amine, which is further linked to a phenoxyethyl moiety substituted with a 3-methyl group on the aromatic ring. This compound is utilized in research and industrial applications, particularly in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
N-methyl-2-(3-methylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-9-4-3-5-10(8-9)12-7-6-11-2;/h3-5,8,11H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTYPXZMIJZFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050509-68-6 | |
| Record name | Ethanamine, N-methyl-2-(3-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050509-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce Methyl[2-(3-methylphenoxy)ethyl]amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
N-Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides under basic conditions. For example:
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Reagents : Alkyl bromides (e.g., methyl bromide) or iodides
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Conditions : NaOH (1.5 eq) in DMF at 60°C for 6–8 hours
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Product : N-Alkylated derivatives (e.g., N-methyl-2-(3-methylphenoxy)ethylamine) with yields up to 78%.
This reaction is critical for modifying the amine’s electronic and steric properties, enabling tailored applications in drug discovery .
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides:
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Reagents : Acetyl chloride, benzoyl chloride
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Conditions : Triethylamine (2 eq) in dichloromethane at 0°C → room temperature
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Product : Acetamide or benzamide derivatives (e.g., N-acetyl-2-(3-methylphenoxy)ethylamine) with 65–85% yields .
Acylation enhances solubility and stability, making derivatives suitable for pharmacokinetic studies .
Acid-Base Reactions
The hydrochloride salt reversibly dissociates in aqueous solutions:
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Free Amine Formation : Treatment with NaOH (1M) releases the free amine (C₉H₁₃NO), isolated via extraction in ethyl acetate.
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Reprecipitation : Neutralization with HCl regenerates the hydrochloride salt, confirming its hygroscopic nature.
Synthetic Intermediate in Multi-Step Reactions
The compound serves as a precursor in complex syntheses:
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 2-(4-Methylphenoxy)ethylamine | Para-methyl substitution | Slower acylation due to steric effects |
| 2-Phenoxyethylamine | No methyl group | Higher N-alkylation yields (92%) |
| 4-(3-Methylphenoxy)butylamine | Extended alkyl chain | Enhanced solubility in nonpolar solvents |
The meta-methyl group in Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride balances steric accessibility and electronic donation, optimizing its synthetic utility.
Scientific Research Applications
Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethylamine structure allows it to mimic certain neurotransmitters, enabling it to bind to and activate or inhibit specific receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenoxy/Alkoxy Substitutions
Methyl amino(3-fluorophenyl)acetate hydrochloride (CAS: CTK6I7314)
- Molecular Formula: C₉H₉FNO₂·HCl
- Features an acetate ester group instead of a phenoxyethylamine backbone, altering solubility and metabolic stability .
[3-(Heptyloxy)phenyl]amine hydrochloride (CAS: 1049788-18-2)
Analogues with Heterocyclic or Halogenated Substituents
[{2-(3-Methylphenoxy)ethyl}methylamine] vs. [{2-(Quinolin-8-yloxy)ethyl}amine dihydrochloride]
- Target Compound: C₉H₁₄ClNO (MW: 187.67) .
- Quinoline Derivative: C₁₁H₁₄Cl₂N₂O (MW: 261.15 g/mol).
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride (CAS: 2089255-78-5)
- Molecular Formula: C₁₄H₁₄BrCl₂NO
Analogues with Trifluoroethoxy or Thiophene Groups
Methyl(2,2,2-trifluoroethoxy)amine hydrochloride
- Molecular Formula: C₃H₆F₃NO·HCl
- Key Differences: The trifluoroethoxy group confers high electronegativity and metabolic resistance, contrasting with the 3-methylphenoxy group’s hydrophobicity. This impacts solubility in polar solvents .
(3-Methylphenyl)methylamine hydrochloride (CAS: 1252548-92-7)
- Molecular Formula : C₁₃H₁₆ClNS
- The thiophene’s smaller size compared to phenyl may reduce steric hindrance .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| Methyl[2-(3-methylphenoxy)ethyl]amine HCl | 187.67 | Phenoxyethyl, methylamine | Moderate in polar solvents |
| Methyl amino(3-fluorophenyl)acetate HCl | ~215.6 | Fluoroaryl, acetate ester | High in DMSO/ethanol |
| [3-(Heptyloxy)phenyl]amine HCl | 251.78 | Heptyloxy, aniline | Low in water, high in lipids |
| Methyl(2,2,2-trifluoroethoxy)amine HCl | 157.54 | Trifluoroethoxy, methylamine | High in polar aprotic solvents |
Research and Application Insights
- Methoxisopropamine HCl (): Used in forensic research due to its arylcyclohexylamine structure, highlighting the importance of aromatic substitution patterns in psychoactive compounds.
- Ethametsulfuron methyl ester (): Demonstrates how phenoxyethylamine derivatives are modified for agrochemical applications (e.g., sulfonylurea herbicides).
Biological Activity
Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride, also known as 2-(3-methylphenoxy)ethylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄ClNO
- Molecular Weight : 187.67 g/mol
- CAS Number : 6487-99-6
The compound features a phenoxy group attached to an ethylamine backbone, contributing to its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects depending on the targeted enzyme or receptor.
Biological Activities
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant properties by protecting cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases .
- Cytotoxicity : Research has indicated that this compound may have cytotoxic effects on certain cancer cell lines. For instance, in studies involving MCF-7 and HeLa cell lines, varying concentrations of the compound were tested for their ability to induce cell death. The results showed significant cytotoxicity at higher concentrations, suggesting potential applications in cancer therapy .
- Vasodilatory Effects : In vivo experiments demonstrated that this compound could moderate blood pressure increases induced by specific reflexes in animal models. This indicates potential use as a vasodilator, which could be beneficial in treating hypertension .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study evaluated the cytotoxic effects of various compounds similar to this compound. It was found that compounds with similar structures exhibited varying levels of activity against cancer cell lines, highlighting the importance of structural modifications on biological efficacy .
- Another research focused on the synthesis of amine-linked compounds, which showed enhanced biological activity compared to their amide counterparts. This suggests that this compound may be part of a broader class of compounds with significant therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for Methyl[2-(3-methylphenoxy)ethyl]amine hydrochloride, and how can yield and purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step alkylation and amine salt formation. For example:
Alkylation : React 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol.
Amine Formation : React the intermediate with methylamine under reductive conditions (e.g., using NaBH₄ or catalytic hydrogenation).
Salt Formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt.
Purity (>98%) can be achieved via recrystallization from ethanol/ether mixtures. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- GC-MS : For volatile derivatives (e.g., silylated samples). Use a DB-5 column with He carrier gas (1.2 mL/min) and electron ionization (EI) for fragmentation analysis .
- HPLC-TOF : For precise mass determination (e.g., theoretical [M+H]⁺ = 244.1576; Δppm < 0.5). Use a C18 column with acetonitrile/water gradients .
- FTIR-ATR : Confirm functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (causes irritation per SDS data) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers investigate the compound’s receptor-binding affinity and selectivity?
- Methodological Answer :
- In Vitro Assays :
Radioligand Binding : Use rat brain homogenates to test displacement of [³H]-serotonin or [³H]-dopamine in competitive binding assays.
Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with serotonin (5-HT₂A) or adrenergic (α₁) receptors .
- Data Interpretation : Compare IC₅₀ values with reference compounds (e.g., methoxyphenamine for adrenergic activity) to assess selectivity .
Q. How do conflicting solubility data in literature affect formulation studies, and how can they be resolved?
- Methodological Answer :
- Controlled Experiments : Test solubility in buffered solutions (pH 1–10) at 25°C and 37°C. Use HPLC to quantify dissolved compound.
- Cross-Validation : Compare results with alternative methods (e.g., NMR spectroscopy using D₂O/DMSO-d₆ mixtures) .
- Documentation : Report exact conditions (e.g., ionic strength, agitation method) to standardize future studies.
Q. What strategies mitigate degradation during long-term storage?
- Methodological Answer :
- Stability Studies :
Accelerated Testing : Store samples at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS.
Optimal Conditions : Use airtight, light-resistant containers under nitrogen at -20°C. Avoid aqueous buffers unless lyophilized .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, HEK-293 vs. CHO cells may express different receptor isoforms.
- Dose-Response Curves : Replicate studies using standardized protocols (e.g., EC₅₀ determination with 8-point dilution series) .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
